molecular formula C8H13NO4 B13887437 (1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid

(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid

Cat. No.: B13887437
M. Wt: 187.19 g/mol
InChI Key: QNGZIDBJQMTRGN-RIHPBJNCSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bicyclic structure or the oxalic acid component.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the bicyclic structure, while substitution reactions can produce a variety of substituted bicyclic amines.

Scientific Research Applications

(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid involves its interaction with molecular targets through its bicyclic amine structure. The nitrogen atom can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid is unique due to its combination of a bicyclic amine structure with oxalic acid. This combination provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid

InChI

InChI=1S/C6H11N.C2H2O4/c1-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6+;/m0./s1

InChI Key

QNGZIDBJQMTRGN-RIHPBJNCSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1CN2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2CC1CN2.C(=O)(C(=O)O)O

Origin of Product

United States

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